molecular formula C27H46O3 B1265113 Secosterol-A

Secosterol-A

Cat. No. B1265113
M. Wt: 418.7 g/mol
InChI Key: YAKOGNWFSAFQBB-CGPSQUAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secosterol-A is a sesquiterpenoid.

Scientific Research Applications

1. Role in Atherosclerosis and Neurodegenerative Diseases

Secosterol-A, identified in human atherosclerotic tissues and brain specimens, may play a crucial role in the pathogenesis of atherosclerosis and neurodegenerative diseases. The formation mechanism, stability, and fate of secosterols, both in vitro and in vivo, are key areas of research. Studies have shown that secosterol-A can be formed by an ozone-like oxidant generated with activated neutrophils through a myeloperoxidase-dependent mechanism (Tomono et al., 2011).

2. Potential in Marine Drug Discovery

Research on marine organisms has led to the discovery of secosterol compounds with significant bioactivity. For instance, pinnisterols, which are marine 11-acetoxy-9,11-secosterols with a 1,4-quinone moiety, have shown potential in inhibiting cell viability in hepatic stellate cells and reducing enzyme release from human neutrophils (Chang et al., 2017).

3. Antibacterial Properties

Secosterols isolated from marine sponges have demonstrated antibacterial activities. A study on a Korean marine sponge Ircinia sp. revealed a new 9,11-secosterol with significant antibacterial activities against Staphylococcus epidermidis and Bacillus subtilis (Yang et al., 2015).

4. Biochemical Properties and Pro-inflammatory Activities

Secosterol-A and its derivatives exhibit several pro-inflammatory activities in vitro. Their potential involvement in inflammation-related diseases has been a focus of study, particularly in the context of atherosclerosis and neurodegenerative diseases like Alzheimer’s and Lewy body dementia (Miyoshi, 2018).

5. Implications for Vascular and Neurodegenerative Diseases

Secosterol-A has been identified as a potent inhibitor of the neuronal- and endothelial-type nitric oxide synthases, but not the inducible-type. This finding is significant as it suggests a role for secosterol-A in the development of atherosclerosis and memory impairment in neurodegenerative diseases (Lai et al., 2011).

properties

Product Name

Secosterol-A

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

2-[(1R,4S,5S,7aR)-5-[(1R,4S)-4-hydroxy-1-methyl-2-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetaldehyde

InChI

InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21(13-16-28)24(12-15-26(22,23)4)27(5)14-11-20(29)17-25(27)30/h16,18-24,29H,6-15,17H2,1-5H3/t19-,20+,21+,22-,23?,24+,26-,27-/m1/s1

InChI Key

YAKOGNWFSAFQBB-CGPSQUAXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@@H]([C@H]2CC=O)[C@]3(CC[C@@H](CC3=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2CC=O)C3(CCC(CC3=O)O)C)C

synonyms

atheronal-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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